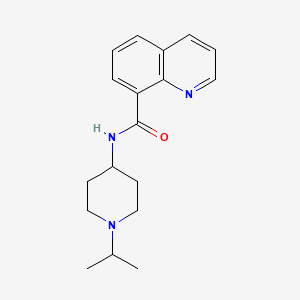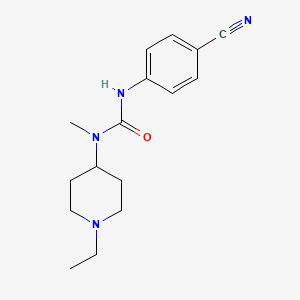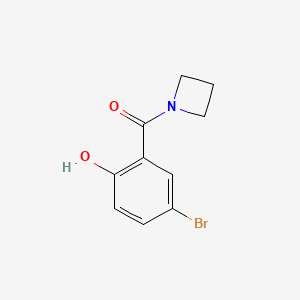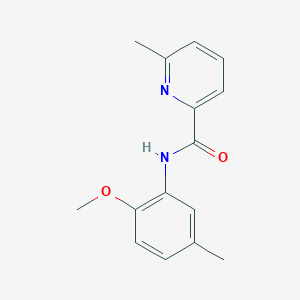![molecular formula C12H17FN2O B7474687 1-[(4-Fluoro-3-methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7474687.png)
1-[(4-Fluoro-3-methylphenyl)methyl]-3-propan-2-ylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Fluoro-3-methylphenyl)methyl]-3-propan-2-ylurea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a urea derivative that has been synthesized using various methods and has been studied extensively for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-[(4-Fluoro-3-methylphenyl)methyl]-3-propan-2-ylurea is not fully understood. However, it has been suggested that it may exert its anti-inflammatory and analgesic effects by inhibiting the production of prostaglandins, which are involved in the inflammatory response. It has also been suggested that it may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
1-[(4-Fluoro-3-methylphenyl)methyl]-3-propan-2-ylurea has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and reduce inflammation. It has also been shown to have insecticidal properties, making it a potential candidate for use as an insecticide. However, further studies are needed to determine its safety and efficacy in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-[(4-Fluoro-3-methylphenyl)methyl]-3-propan-2-ylurea in lab experiments is its potential applications in various fields. It has been studied for its anti-inflammatory and analgesic properties, as well as its potential use in the treatment of cancer and as an insecticide. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine its safety and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for research on 1-[(4-Fluoro-3-methylphenyl)methyl]-3-propan-2-ylurea. One area of research could focus on its potential use as an insecticide, as it has been shown to be effective against various insect pests. Another area of research could focus on its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Further studies are also needed to determine its safety and efficacy in vivo, as well as its potential applications in other fields.
Synthesemethoden
The synthesis of 1-[(4-Fluoro-3-methylphenyl)methyl]-3-propan-2-ylurea has been achieved using different methods. One of the most common methods involves the reaction of 4-fluoro-3-methylbenzylamine with isobutyl isocyanate in the presence of a catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, and the resulting product is purified using column chromatography. Other methods include the reaction of 4-fluoro-3-methylbenzylamine with isocyanate derivatives, such as tert-butyl isocyanate or ethyl isocyanate.
Wissenschaftliche Forschungsanwendungen
1-[(4-Fluoro-3-methylphenyl)methyl]-3-propan-2-ylurea has been studied extensively for its potential applications in various fields. In the pharmaceutical industry, it has been investigated for its anti-inflammatory and analgesic properties. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. In addition, it has been studied for its potential use as an insecticide, as it has been shown to be effective against various insect pests.
Eigenschaften
IUPAC Name |
1-[(4-fluoro-3-methylphenyl)methyl]-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O/c1-8(2)15-12(16)14-7-10-4-5-11(13)9(3)6-10/h4-6,8H,7H2,1-3H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWDPDPUQOYYOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CNC(=O)NC(C)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Fluoro-3-methylphenyl)methyl]-3-propan-2-ylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide](/img/structure/B7474628.png)


![N-[2-(dimethylamino)-2-oxoethyl]-4-fluoro-N-methylbenzamide](/img/structure/B7474639.png)


![N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide](/img/structure/B7474650.png)

